molecular formula C17H16N4O4 B2444171 2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 931726-90-8

2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2444171
CAS No.: 931726-90-8
M. Wt: 340.339
InChI Key: OAZMTULPUAEVJZ-UHFFFAOYSA-N
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Description

This compound, also known as 2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide, has the molecular formula C24H22N4O5 . It has a molecular weight of 446.5 g/mol . The IUPAC name for this compound is N-(2-methoxyphenyl)-2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes two methoxyphenyl groups, a pyrido[2,3-d]pyrimidin-1(2H)-yl group, and an acetamide group . The exact 3D conformer and 2D structure can be found in the PubChem database .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 446.5 g/mol and a complexity of 719 . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a topological polar surface area of 101 Ų and contains 33 heavy atoms .

Scientific Research Applications

Anticancer Activity

The design and synthesis of certain derivatives similar to 2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide have shown potential in the search for new anticancer agents. Through the modification of the pyrimidine ring with different aryloxy groups, compounds exhibiting appreciable cancer cell growth inhibition against a variety of cancer cell lines were identified (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antimicrobial and Anti-inflammatory Agents

Novel compounds derived from visnaginone and khellinone, sharing a core structural resemblance with this compound, were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds showed significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory effects, demonstrating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthetic Utility in Pharmaceutical Products

The acetamide moiety, a common feature in many pharmaceutical products, has been the focus of research for the development of new reagents. Studies involving p-methoxybenzyl N-acetylcarbamate potassium salt and its derivatives have highlighted their utility as equivalents of N-acetamide nucleophiles in the synthesis of various natural and pharmaceutical products (Sakai, Takenaka, Koike, Hira, & Mori, 2022).

Imaging and Diagnostic Applications

Research into selective ligands for the translocator protein (18 kDa) has led to the development of novel compounds for imaging with positron emission tomography (PET). Compounds designed with structural features similar to this compound have been synthesized and labeled with fluorine-18 for in vivo brain imaging, demonstrating the potential of such compounds in diagnostic applications (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antiviral Research

Introducing pyrimidine bases into the structure of HIV-1 protease inhibitors, including compounds structurally related to this compound, has shown to enhance the potency against HIV-1, including drug-resistant variants. This highlights the significance of structural modifications in the development of more effective antiviral therapies (Zhu, Ma, Zhou, Dong, Wang, Wang, Zhou, Zhang, Wang, Liang, Cen, & Wang, 2019).

Future Directions

Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, the future directions of this compound could involve further exploration of its therapeutic potential and optimization of its synthesis process.

Properties

IUPAC Name

2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-25-13-7-3-2-5-11(13)9-21-16(23)12-6-4-8-19-15(12)20(17(21)24)10-14(18)22/h2-8H,9-10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZMTULPUAEVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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